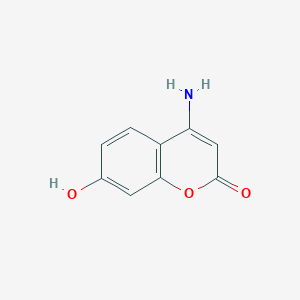

4-amino-7-hydroxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

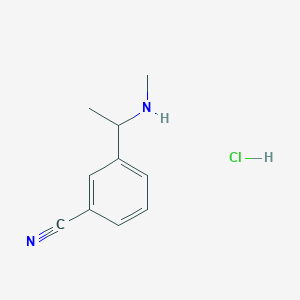

4-amino-7-hydroxy-2H-chromen-2-one is a fluorescent building block for the synthesis of molecules such as iodoacetamide, maleimide, and azide . It belongs to the class of organic compounds known as neoflavones .

Synthesis Analysis

The compound can be synthesized through various methods. For instance, one method involves the reaction between 4-hydroxy coumarin and ammonium acetate . The precipitate formed is filtered and washed with hot EtOH, yielding the compound as light yellow crystals .Molecular Structure Analysis

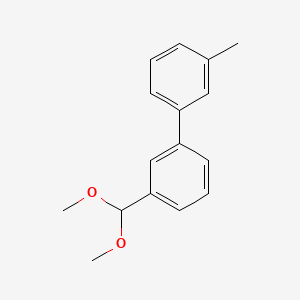

The molecular structure of 4-amino-7-hydroxy-2H-chromen-2-one can be represented asC1=CC2=C (C=C1O)OC (=O)C (=C2)N . More detailed structural analysis can be obtained using techniques like IR, 1H NMR, and 13C NMR spectroscopy . Chemical Reactions Analysis

4-amino-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions. For instance, it can be used to synthesize N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing one or two functionalized azole or azine moieties .Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . Its melting point, solubility, and other properties can be determined using various techniques like IR, 1H NMR, and 13C NMR spectroscopy .科学的研究の応用

Synthesis and Characterization

- Coordination Compounds Synthesis : Coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally similar compound to 4-amino-7-hydroxy-2H-chromen-2-one, have been synthesized and characterized. These compounds show potential for antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).

Chemical Sensing and Detection

- Colorimetric Recognition : A chemo-sensor using a derivative of 4-amino-7-hydroxy-2H-chromen-2-one has been developed for sequential colorimetric recognition of Cu2+ and CN− in aqueous solution (Jo et al., 2014).

Anticancer Activity

- Anticancer Properties : Derivatives of 4-hydroxy-2H-chromen-2-one have shown promising in vitro anticancer activity, indicating potential medicinal applications of similar compounds like 4-amino-7-hydroxy-2H-chromen-2-one (El-Agrody et al., 2020).

Synthesis Methods

- Green Synthesis Techniques : Nanofibre sepiolite has been used for the green synthesis of 2-amino-4H-chromene derivatives, showcasing eco-friendly methods for producing similar compounds (Mohammadinezhad & Akhlaghinia, 2018).

Bio-Imaging

- Bio-Imaging Applications : Coumarin-based fluorescent probes derived from 4-amino-7-hydroxy-2H-chromen-2-one and similar compounds have been developed for the dual recognition of copper(II) and iron(III) ions, with applications in bio-imaging (García-Beltrán et al., 2014).

Novel Drug Synthesis

- Synthesis of Warfarin Analogues : The synthesis of Warfarin and its analogues has been investigated using 4-hydroxy-2H-chromen-2-one, indicating the potential of 4-amino-7-hydroxy-2H-chromen-2-one in similar pharmaceutical applications (Alonzi et al., 2014).

Photophysical Properties

- Photophysical Analysis : Studies on the fluorescence behavior of substituted 2H-chromen-2-one derivatives can provide insights into the photophysical properties of compounds like 4-amino-7-hydroxy-2H-chromen-2-one (Ranjith et al., 2010).

Safety And Hazards

将来の方向性

4-amino-7-hydroxy-2H-chromen-2-one and its derivatives have shown promising biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and more . Therefore, future research could focus on designing and developing potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .

特性

IUPAC Name |

4-amino-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCAVENVBSHPOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-7-hydroxy-2H-chromen-2-one | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2555322.png)

![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2555337.png)

![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-nitroanilino)prop-2-en-1-one](/img/structure/B2555338.png)